molecular formula C15H10O7 B14642956 4,4'-[Carbonylbis(oxy)]dibenzoic acid CAS No. 52405-55-7

4,4'-[Carbonylbis(oxy)]dibenzoic acid

Cat. No.: B14642956
CAS No.: 52405-55-7
M. Wt: 302.23 g/mol
InChI Key: LGLAACJRDKNUFA-UHFFFAOYSA-N
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Description

4,4'-[Carbonylbis(oxy)]dibenzoic acid (CAS No. 47593-50-0) is a symmetrical dicarboxylic acid featuring a central carbonyl group flanked by two ether-linked benzoic acid moieties. Its molecular formula is C₂₂H₁₈O₆ (molecular weight: 378.4 g/mol), with a structure defined by the connectivity of the carbonyl and ether groups . This compound is highly versatile, serving as a critical linker in metal-organic frameworks (MOFs) and coordination polymers due to its rigid yet flexible architecture. The carbonyl group enhances hydrogen-bonding interactions, while the ether linkages provide conformational adaptability, making it valuable in materials science and drug design .

Properties

CAS No.

52405-55-7

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

IUPAC Name

4-(4-carboxyphenoxy)carbonyloxybenzoic acid

InChI

InChI=1S/C15H10O7/c16-13(17)9-1-5-11(6-2-9)21-15(20)22-12-7-3-10(4-8-12)14(18)19/h1-8H,(H,16,17)(H,18,19)

InChI Key

LGLAACJRDKNUFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Carbonylbis(oxy)]dibenzoic acid typically involves the reaction of 4-chlorobenzoic acid with 4-hydroxybenzoic acid. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of 4,4’-[Carbonylbis(oxy)]dibenzoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4,4'-[Carbonylbis(oxy)]dibenzoic acid are best understood when compared to related dicarboxylic acid derivatives. Below is a detailed analysis of its analogs, highlighting key differences in structure, physicochemical properties, and applications.

Structural Variations in Linking Groups

Compound Name Linking Group Key Structural Features Applications
4,4'-[Carbonylbis(oxy)]dibenzoic acid Carbonyl + ether Rigid carbonyl with flexible ether spacers; enhances hydrogen bonding and MOF stability MOFs for gas adsorption, sensing, and catalysis
4,4′-Azodibenzoic acid Azo (-N=N-) Photoresponsive azo group; planar geometry Light-switchable materials, molecular switches
(Z)-4,4′-(But-2-ene-1,4-diylbis(oxy))dibenzoic Acid Alkenyl + ether Conformationally flexible butene bridge; lower thermal stability (mp 248°C) Intermediate in antibiotic synthesis
4,4′-(Dimethylsilanediyl)diphthalic acid Silane (-Si(CH₃)₂-) Silicon-based linker; hydrophobic and thermally robust 2D coordination polymers with unique optical properties
4,4′-(Hexafluoroisopropylidene)dibenzoic acid Fluorinated alkane Electron-withdrawing CF₃ groups; high chemical resistance High-performance polymers and coatings

Physicochemical Properties

  • Thermal Stability :

    • The carbonyl-linked compound exhibits moderate thermal stability (decomposition >300°C), outperforming alkenyl-linked analogs like (Z)-4,4′-(but-2-ene-1,4-diylbis(oxy))dibenzoic acid (mp 248°C) .
    • Fluorinated derivatives (e.g., 4,4′-(hexafluoroisopropylidene)dibenzoic acid) show superior stability under harsh conditions due to C-F bonds .
  • Solubility and Reactivity :

    • The carbonyl group in 4,4'-[Carbonylbis(oxy)]dibenzoic acid enhances solubility in polar solvents (e.g., DMF, THF), facilitating MOF synthesis .
    • Azo-linked analogs exhibit reduced solubility in aqueous media but respond to UV light, enabling photoresponsive applications .

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